![molecular formula C4H5Cl2NO2 B3253661 Butanamide, 2,2-dichloro-3-oxo- CAS No. 22543-23-3](/img/structure/B3253661.png)
Butanamide, 2,2-dichloro-3-oxo-
Overview
Description
“Butanamide, 2,2-dichloro-3-oxo-” is a chemical compound . It is also known as "2,2-dichloro-3-oxobutanamide" . The chemical substance is generically identified as butanamide .
Synthesis Analysis
A novel and reliable method for the direct preparation of 2,2-dihalo-N-phenylacetamides is reported . The key transformation involves the cleavage of a carbon–carbon bond in the presence of DIB and a Lewis acid as the halogen source .
Molecular Structure Analysis
The molecular formula of “Butanamide, 2,2-dichloro-3-oxo-” is C4H5Cl2NO2 . The molecular weight is 169.99 .
Chemical Reactions Analysis
There are several reports on chlorination and bromination reactions with PhI (OAc) 2 and a halogen source such as TMSBr, lithium halide or pyridinium halide . Also, there are several reports on the synthesis of difunctionalized acetamide derivatives .
Physical And Chemical Properties Analysis
“Butanamide, 2,2-dichloro-3-oxo-” is a solid substance . The boiling point is predicted to be 253.1±40.0 °C . The density is predicted to be 1.474±0.06 g/cm3 . The pKa is predicted to be 12.30±0.50 .
Safety and Hazards
“Butanamide, 2,2-dichloro-3-oxo-” is harmful if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It may cause respiratory irritation and drowsiness or dizziness . It is advised against use where contact with food or drinking water is possible .
properties
IUPAC Name |
2,2-dichloro-3-oxobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2NO2/c1-2(8)4(5,6)3(7)9/h1H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHDLJYTOXTOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723840 | |
Record name | 2,2-Dichloro-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-3-oxobutanamide | |
CAS RN |
22543-23-3 | |
Record name | 2,2-Dichloro-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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